2-(Difluoromethyl)-3-nitroanisole
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Overview
Description
2-(Difluoromethyl)-1-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1-methoxy-3-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-methoxy-3-nitrobenzene can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form various functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-(Difluoromethyl)-1-methoxy-3-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-1-methoxy-3-nitrobenzene
- 2-(Difluoromethyl)-1-hydroxy-3-nitrobenzene
- 2-(Difluoromethyl)-1-methoxy-4-nitrobenzene
Comparison: 2-(Difluoromethyl)-1-methoxy-3-nitrobenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4-2-3-5(11(12)13)7(6)8(9)10/h2-4,8H,1H3 |
InChI Key |
GMXOECGUGGHGOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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